molecular formula C8H11NO2 B15208925 5-Cyclopropyl-3-ethoxyisoxazole

5-Cyclopropyl-3-ethoxyisoxazole

Cat. No.: B15208925
M. Wt: 153.18 g/mol
InChI Key: XFRCIVOBYDUPAV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-ethoxyisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-ethoxyisoxazole typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-ethoxyisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

5-Cyclopropyl-3-ethoxyisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-ethoxyisoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    5-Methylisoxazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    3,5-Dimethylisoxazole: Contains two methyl groups at positions 3 and 5.

    5-Phenylisoxazole: Contains a phenyl group at position 5.

Uniqueness

5-Cyclopropyl-3-ethoxyisoxazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-cyclopropyl-3-ethoxy-1,2-oxazole

InChI

InChI=1S/C8H11NO2/c1-2-10-8-5-7(11-9-8)6-3-4-6/h5-6H,2-4H2,1H3

InChI Key

XFRCIVOBYDUPAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1)C2CC2

Origin of Product

United States

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